

crystal structure analysis of 2,4-Dimethylbenzo[d]thiazole

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Compound of Interest

Compound Name: 2,4-Dimethylbenzo[d]thiazole

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Introduction: The Significance of Benzothiazole Scaffolds

Benzothiazole and its derivatives are privileged heterocyclic structures in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] The substitution pattern on the benzothiazole core plays a crucial role in modulating these activities, making detailed structural analysis paramount for rational drug design. This guide focuses on **2,4-Dimethylbenzo[d]thiazole**, outlining a comprehensive approach to determine its three-dimensional atomic arrangement, which is fundamental to understanding its structure-activity relationship (SAR).

Synthesis and Material Preparation of 2,4-Dimethylbenzo[d]thiazole

A plausible and efficient synthesis of **2,4-Dimethylbenzo[d]thiazole** can be achieved through the condensation of 2-amino-3-methylthiophenol with acetic anhydride. This method is a variation of the well-established synthesis of 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzo[d]thiazole

- Starting Material Preparation: Synthesize 2-amino-3-methylthiophenol by the reduction of 2-nitro-3-methylthiophenol.

- **Cyclization Reaction:** In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-methylthiophenol in a minimal amount of glacial acetic acid.
- **Addition of Acetylating Agent:** Add 1.2 equivalents of acetic anhydride dropwise to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- **Neutralization and Extraction:** Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure **2,4-Dimethylbenzo[d]thiazole**.
- **Characterization:** Confirm the identity and purity of the synthesized compound using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Crystallization: The Gateway to High-Resolution Structural Data

Obtaining high-quality single crystals is often the most critical and challenging step in crystal structure determination.^{[6][7][8]} For a small organic molecule like **2,4-Dimethylbenzo[d]thiazole**, several crystallization techniques can be employed. The choice of solvent is crucial and should be guided by the solubility of the compound.

Table 1: Common Crystallization Techniques for Small Organic Molecules

Technique	Description	Advantages	Considerations
Slow Evaporation	A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.	Simple setup, effective for many compounds.	Requires a relatively larger amount of material.
Vapor Diffusion	A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. [9] [10]	Requires only a small amount of material, allows for fine control over crystallization rate. [9]	Requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion	A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the compound's solution.	Can produce high-quality crystals, good for sensitive compounds.	Can be technically challenging to set up without disturbing the interface.
Cooling Crystallization	A saturated solution of the compound at an elevated temperature	Effective for compounds with a steep solubility curve.	Requires precise temperature control.

is slowly cooled,
leading to a decrease
in solubility and crystal
growth.

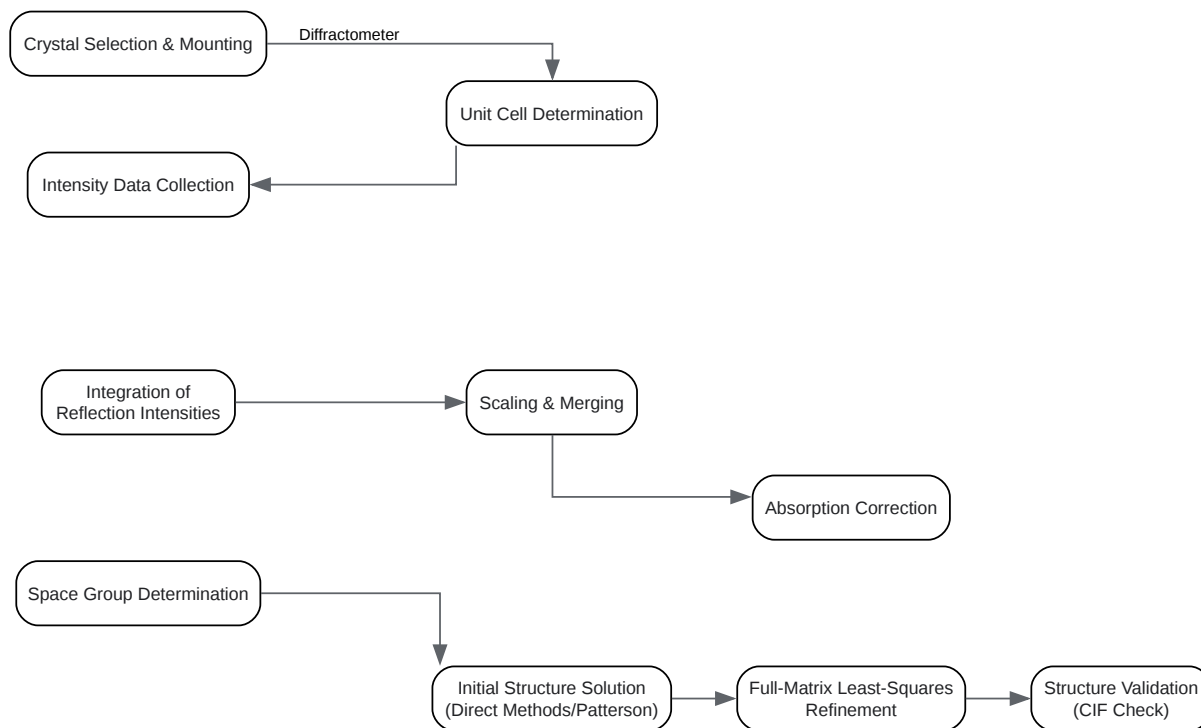
Experimental Protocol: Crystallization by Vapor Diffusion

- Prepare a Concentrated Solution: Dissolve 5-10 mg of purified **2,4-Dimethylbenzo[d]thiazole** in a small volume (0.5-1 mL) of a suitable solvent (e.g., acetone, dichloromethane, or ethyl acetate) in a small vial.
- Set up the Diffusion Chamber: Place the small vial inside a larger beaker or jar containing a few milliliters of a more volatile anti-solvent (e.g., hexane, pentane, or diethyl ether).
- Seal and Incubate: Seal the larger container and leave it undisturbed in a vibration-free location at a constant temperature.
- Monitor Crystal Growth: Check for crystal formation over several days to weeks. High-quality crystals should be transparent with well-defined faces.[\[11\]](#)

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Workflow: SC-XRD Data Collection and Structure Refinement



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11]
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (usually Mo K α or Cu K α radiation) are diffracted by the crystal lattice.[15]

- **Unit Cell Determination:** The positions of a few strong reflections are used to determine the dimensions and angles of the unit cell.
- **Data Integration and Scaling:** The diffraction data is processed to integrate the intensities of all reflections and apply scaling factors.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Structure Refinement:** The atomic positions and displacement parameters are refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.
- **Validation:** The final structure is validated using software tools like PLATON and checked for consistency. The results are typically reported in a Crystallographic Information File (CIF).

Computational Modeling and Theoretical Analysis

In the absence of experimental data or to complement it, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and electronic properties of **2,4-Dimethylbenzo[d]thiazole**.^{[16][17]}

Computational Protocol: DFT-Based Structural Analysis

- **Initial Structure Generation:** A 3D model of **2,4-Dimethylbenzo[d]thiazole** is built using molecular modeling software.
- **Geometry Optimization:** The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
- **Frequency Analysis:** Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
- **Analysis of Structural Parameters:** Bond lengths, bond angles, and dihedral angles of the optimized structure are analyzed.
- **Frontier Molecular Orbital (FMO) Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to

understand the molecule's reactivity and electronic transitions.[16]

- Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to identify electron-rich and electron-deficient regions of the molecule, which can predict sites for intermolecular interactions.

Anticipated Structural Features and Comparative Analysis

While the specific crystal structure of **2,4-Dimethylbenzo[d]thiazole** is not yet reported, we can anticipate its key structural features by comparing it with known structures of related benzothiazole derivatives.

Table 2: Comparison of Key Bond Lengths (Å) in Related Benzothiazole Derivatives

Compound	C2-S1 (Å)	C2-N3 (Å)	Reference
3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one	1.7515(15)	1.3076(18)	[18]
2-(2,5-dimethoxyphenyl)benzo[d]thiazole	Not specified	Not specified	[19]
4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one	Not specified	Not specified	[20]
N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide	1.750(16) (avg)	1.300(29) (avg)	[21]

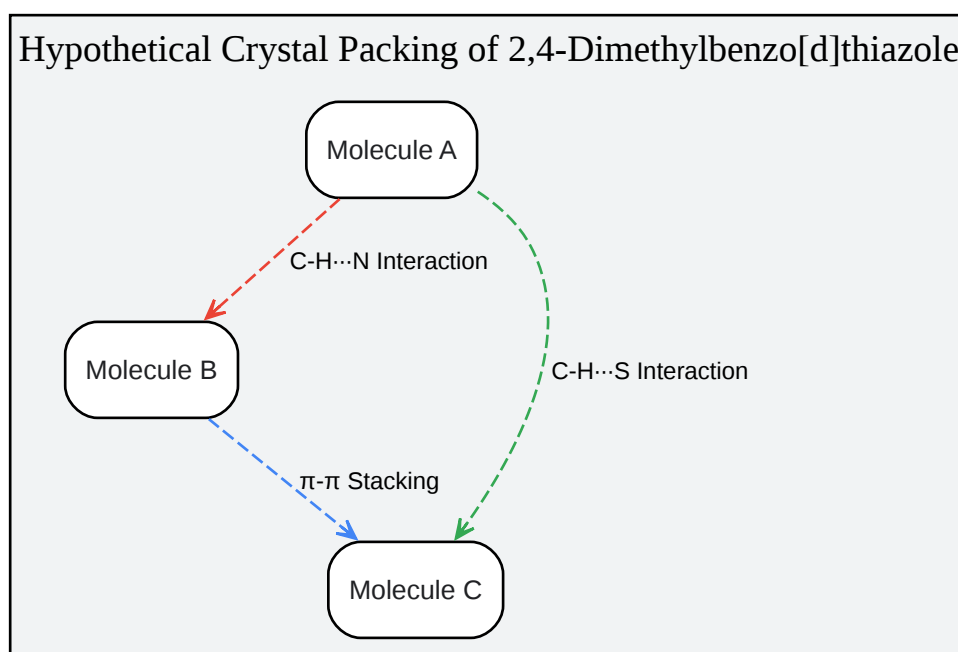
Based on these related structures, the C2-S1 and C2-N3 bond lengths in **2,4-Dimethylbenzo[d]thiazole** are expected to be approximately 1.75 Å and 1.30 Å, respectively. The benzothiazole ring system is anticipated to be nearly planar.

Hypothetical Crystal Packing and Intermolecular Interactions

The crystal packing of **2,4-Dimethylbenzo[d]thiazole** will be governed by a network of weak intermolecular interactions. The methyl groups at positions 2 and 4 will influence the steric hindrance and packing efficiency.

Potential Intermolecular Interactions:

- C-H...N Interactions: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules.
- C-H...S Interactions: The sulfur atom can also participate in weak hydrogen bonding.
- π - π Stacking: The aromatic benzothiazole ring system can engage in π - π stacking interactions with adjacent molecules, contributing to the overall stability of the crystal lattice.



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Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the complete crystal structure analysis of **2,4-Dimethylbenzo[d]thiazole**. By integrating synthesis, advanced crystallization techniques, single-crystal X-ray diffraction, and computational modeling, researchers can obtain a detailed understanding of the three-dimensional structure of this important heterocyclic compound. The elucidated structure will be invaluable for understanding its chemical properties and for the rational design of novel benzothiazole-based therapeutic agents.

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